molecular formula C17H24N2O3 B136906 Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate CAS No. 128018-17-7

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate

Cat. No.: B136906
CAS No.: 128018-17-7
M. Wt: 304.4 g/mol
InChI Key: HGOBPXNSFFBBQZ-AWEZNQCLSA-N
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Description

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate is a synthetic organic compound that features a pyrrolidine ring substituted with a benzyl group, a tert-butylcarbamoyl group, and a carboxylate ester. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as a γ-amino acid or a 1,4-diamine.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.

    Formation of the tert-Butylcarbamoyl Group: The tert-butylcarbamoyl group can be introduced using tert-butyl isocyanate in the presence of a base.

    Esterification: The carboxylate ester can be formed through an esterification reaction using an alcohol and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds .

Chemical Reactions Analysis

Types of Reactions

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group.

    Reduction: Reduction reactions can target the carbonyl groups present in the compound.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl and tert-butylcarbamoyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyl group can yield benzaldehyde or benzoic acid, while reduction of the carbonyl groups can yield alcohols.

Scientific Research Applications

Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The tert-butylcarbamoyl group can enhance the compound’s stability and bioavailability by protecting it from metabolic degradation.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate: The parent compound.

    Benzyl (2S)-2-(methylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with a methylcarbamoyl group instead of a tert-butylcarbamoyl group.

    Benzyl (2S)-2-(ethylcarbamoyl)pyrrolidine-1-carboxylate: A similar compound with an ethylcarbamoyl group.

Uniqueness

This compound is unique due to the presence of the bulky tert-butylcarbamoyl group, which can influence its reactivity, stability, and interactions with biological targets. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

benzyl (2S)-2-(tert-butylcarbamoyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3/c1-17(2,3)18-15(20)14-10-7-11-19(14)16(21)22-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,18,20)/t14-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGOBPXNSFFBBQZ-AWEZNQCLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)[C@@H]1CCCN1C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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